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Compound of Interest

Methyl 4-chloro-5-formyl-2-
Compound Name:

hydroxybenzoate
CAS No.: 2174001-19-3
Cat. No.: B2607434

Get Quote

Strategic Analysis & Retrosynthesis

The target molecule is a tetra-substituted benzene ring. The primary synthetic challenge is
introducing the formyl group (-CHO) specifically at the C5 position while avoiding the sterically
crowded C3 position (ortho to both -OH and -ClI).

Structural Logic & Regioselectivity

¢ C1 (Ester): Electron-withdrawing (Meta-director). Deactivates the ring.

e C2 (Hydroxyl): Strong electron-donating (Ortho/Para-director). Activates positions C3 and
C5.

e C4 (Chloro): Weakly deactivating but Ortho/Para-directing. Directs to C3 and C5.
The Conflict: Both the -OH and -ClI groups direct electrophiles to C3 and C5. The Solution:

¢ C3 Position: Sandwiched between the -OH and -CI groups. Extremely sterically hindered.
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e C5 Position: Flanked by -Cl and -H. Significantly more accessible.

e Conclusion: Electrophilic aromatic substitution (EAS) will kinetically favor C5, provided the
electrophile is sufficiently reactive to overcome the deactivation from the ester and chlorine.

Retrosynthetic Disconnection

The most logical disconnection traces back to commercially available 4-chloro-2-
hydroxybenzoic acid (4-chlorosalicylic acid).

Fischer Esterification C5-Formylation
__ (MeOH/H2S04) Intermediate: __(Duff or Pd-Cat)
- Methyl 4-chloro-2-hydroxybenzoate |

Starting Material:
4-Chloro-2-hydroxybenzoic acid
(CAS: 5106-98-9)

Target:
Methyl 4-chloro-5-formyl-
2-hydroxybenzoate

Click to download full resolution via product page

Caption: Retrosynthetic breakdown showing the disconnection to commercially available 4-
chlorosalicylic acid.

Pathway A: The Scalable "Process" Route (Duff
Reaction)

This route utilizes the Duff Reaction modified with Trifluoroacetic Acid (TFA). While the classic
Duff reaction (acetic acid) targets the ortho position, the use of TFA favors the para position
(relative to the phenol) or the most sterically accessible activated position (C5).

Step 1: Fischer Esterification

Conversion of the acid to the methyl ester to protect the carboxylate and increase solubility.
e Reagents: 4-Chloro-2-hydroxybenzoic acid, Methanol (anhydrous), Sulfuric Acid (H2SOa).
e Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Protocol:

e Charge a 1L round-bottom flask with 4-chloro-2-hydroxybenzoic acid (50.0 g, 0.29 mol).
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e Add Methanol (250 mL) and stir to suspend.

e Slowly add conc. H2SOa4 (15 mL) dropwise (Exothermic!).

o Reflux the mixture at 65°C for 12—16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
e Cool to room temperature (RT). The product may crystallize.[1][2][3]

» Concentrate methanol to ~50 mL under reduced pressure.

e Pour residue into ice-water (500 mL) and extract with Ethyl Acetate (3 x 150 mL).
e Wash organic layer with Sat.[4] NaHCOs (to remove unreacted acid) and Brine.

e Dry over Na2SO4 and concentrate.

e Yield: ~90-95% (White solid).

Step 2: Regioselective Formylation (Modified Duff)
The use of Hexamethylenetetramine (HMTA) in TFA introduces the formyl group at C5.
e Reagents: Methyl 4-chloro-2-hydroxybenzoate, HMTA, Trifluoroacetic Acid (TFA).
» Critical Parameter: Temperature control is vital to prevent polymerization of HMTA.
Protocol:

» Dissolve Methyl 4-chloro-2-hydroxybenzoate (20.0 g, 107 mmol) in TFA (150 mL) under
Nitrogen.

e Add Hexamethylenetetramine (HMTA) (30.0 g, 214 mmol, 2.0 eq) in portions at RT. Note:
Slight exotherm.

e Heat the mixture to 70-80°C for 12 hours. The color will turn deep orange/red (formation of
the iminium species).

e Hydrolysis: Cool to RT and pour the mixture into 4N HCI (200 mL).
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e Stir vigorously at 60°C for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
e Cool and extract with Dichloromethane (DCM) (3 x 150 mL).
e Wash combined organics with water (2x) and Brine.

 Purification: The crude often contains traces of the C3-isomer. Recrystallize from Methanol
or purify via Flash Column Chromatography (SiO2z, 0-20% EtOAc in Hexanes).

 Yield: 55-65%.

Pathway B: The High-Precision "Pharma" Route
(Pd-Catalyzed)

For drug development where purity is paramount and isomeric mixtures are unacceptable, the
lodination-Carbonylation sequence is superior. It guarantees C5 regioselectivity due to the
extreme steric bulk of the iodination reagent preventing C3 attack.

Step 1: Regioselective lodination

» Reagents: Methyl 4-chloro-2-hydroxybenzoate, N-lodosuccinimide (NIS), TFA or MeCN.

e Logic: NIS is a bulky electrophile. It cannot access C3 (between OH and CI). It exclusively
iodinates C5.

Protocol:

Dissolve Methyl 4-chloro-2-hydroxybenzoate (10.0 g) in Acetonitrile (100 mL).

Add TFA (10 mL) (Catalyst).

Add N-lodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

Stir at RT for 4 hours.

Quench with Sat. Sodium Thiosulfate (removes iodine color).

Extract, dry, and concentrate.

© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2607434?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Product: Methyl 4-chloro-2-hydroxy-5-iodobenzoate. (Yield: >90%).

Step 2: Palladium-Catalyzed Formylation

Direct carbonylation using Syngas (CO/H2) or a vinyl surrogate. We will use the
Vinylboronate/Oxidation method to avoid high-pressure CO gas handling in standard labs.

e Reagents: Vinylboronic acid pinacol ester, PdCl2(PPhs)z2, Na2COs, followed by Ozonolysis or
Os0a4/NalOa.

 Alternative (Industrial): Pd(OAc)z, Xantphos, CO gas (5 bar), Sodium Formate/Acetic
Anhydride (CO source).

Protocol (Vinyl Surrogate Method):

e Coupling: Combine 5-iodo intermediate (5.0 g), Vinylboronic acid pinacol ester (1.2 eq),
Pd(dppf)Cl2 (5 mol%), and K2COs (3 eq) in Dioxane/Water (9:1). Heat to 90°C for 4 hours
(Suzuki Coupling).

» Workup: Isolate the 5-vinyl derivative via extraction and short silica plug.

» Oxidative Cleavage: Dissolve the vinyl intermediate in Acetone/Water (1:1). Add OsOa (2.5%
in tBUOH, 0.05 eq) and NalOa (3 eq). Stir at RT for 2 hours.

e Result: The vinyl group is cleaved cleanly to the aldehyde (-CHO).

Yield: ~75% (over 2 steps).

Analytical Validation (QC)

Verify the identity of the synthesized Methyl 4-chloro-5-formyl-2-hydroxybenzoate using the
following parameters.
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Parameter

Expected Signal / Value

Structural Assignment

1H NMR (CDCls)

6 11.0-11.5 ppm (s, 1H)

Phenolic -OH (Chelated to
Ester)

0 10.2-10.4 ppm (s, 1H)

Aldehyde -CHO (C5)

0 8.2-8.4 ppm (s, 1H)

Aromatic H (C6) - Deshielded
by Ester & CHO

0 7.1-7.2 ppm (s, 1H)

Aromatic H (C3) - Shielded by
OH

0 3.9-4.0 ppm (s, 3H)

Methyl Ester (-OCHs)

HRMS (ESI)

[M+H]* = 215.01

Consistent with CoHsClOa4

Appearance

Pale yellow needles/powder

Visualized Workflow

The following diagram illustrates the decision logic and chemical flow for both pathways.
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Suzuki Coupling:
Vinylboronate / Pd-Cat
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Oxidative Cleavage:
OsO4 / NalO4
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l

Hydrolysis:
4N HCI, 60°C

75% Yield (High Purity)/ 60% Yield

TARGET:

Methyl 4-chloro-5-formyl-
2-hydroxybenzoate
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Caption: Comparison of Duff Formylation (Route A) vs. lodination/Oxidation (Route B)
pathways.

Safety & Handling

o TFA (Trifluoroacetic Acid): Highly corrosive and volatile. Use only in a fume hood.
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 HMTA (Hexamethylenetetramine): Flammable solid. Decomposes to release ammonia and
formaldehyde.

e OsOa4 (Osmium Tetroxide): Extremely toxic and volatile (sublimes). Causes blindness. Use
strictly in a well-ventilated hood with double-gloving; consider using immobilized catalysts
(Encat) to reduce risk.

» Reaction Pressure: If using CO gas for carbonylation, ensure the autoclave is rated for the
pressure and equipped with a rupture disc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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